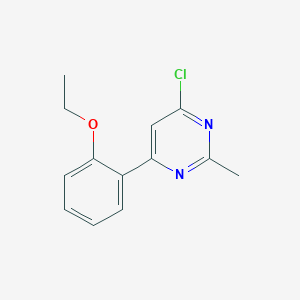

4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine

Description

Chemical Identity and Nomenclature

This compound is systematically identified by the Chemical Abstracts Service number 1466188-21-5 and possesses the molecular formula C₁₃H₁₃ClN₂O. The compound exhibits a molecular weight of 248.71 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions of all substituents on the pyrimidine ring system. The compound's structure features a chlorine atom at position 4, a 2-ethoxyphenyl group at position 6, and a methyl group at position 2 of the pyrimidine ring.

The molecular architecture can be described through various chemical notation systems, with the Simplified Molecular Input Line Entry System representation being CC1=NC(C2=CC=CC=C2OCC)=CC(Cl)=N1. This notation efficiently captures the connectivity of all atoms within the molecule, providing a standardized method for computational chemistry applications and database searches. The International Chemical Identifier string InChI=1S/C13H13ClN2O/c1-3-17-12-7-5-4-6-10(12)11-8-13(14)16-9(2)15-11/h4-8H,3H2,1-2H3 offers another systematic approach to describing the compound's structure, particularly useful for international chemical communication and regulatory purposes.

The physical properties of this compound have been characterized through computational and experimental methods. The compound exhibits a calculated density of 1.2 ± 0.1 grams per cubic centimeter, indicating a relatively dense organic structure consistent with the presence of the chlorine atom and aromatic systems. The boiling point is predicted to be 342.1 ± 27.0 degrees Celsius at 760 millimeters of mercury, reflecting the compound's substantial molecular weight and intermolecular interactions. Additional physical parameters include a flash point of 160.7 ± 23.7 degrees Celsius and a polarizability of 27.0 ± 0.5 × 10⁻²⁴ cubic centimeters, properties that are crucial for understanding the compound's behavior in various chemical environments.

Historical Development in Heterocyclic Chemistry

The historical foundation of heterocyclic chemistry, which encompasses compounds like this compound, traces its origins to the early development of organic chemistry during the 1800s. The pioneering work began when Brugnatelli separated alloxan from uric acid in 1818, marking one of the first documented isolations of a heterocyclic compound containing nitrogen in the ring structure. This early discovery laid the groundwork for understanding the fundamental principles that would later guide the synthesis and characterization of complex pyrimidine derivatives such as this compound.

The systematic study of pyrimidines specifically commenced in 1884 with Pinner, who pioneered the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines. Pinner's contribution extended beyond synthetic methodology to nomenclature, as he first proposed the name "pyrimidin" in 1885, establishing the foundation for the systematic naming of these heterocyclic compounds. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water, demonstrating the early synthetic strategies that would influence modern approaches to pyrimidine chemistry.

The evolution of heterocyclic chemistry gained significant momentum in 1906 when Friedlander revolutionized the agriculture industry through synthetic chemistry by producing indigo dye, demonstrating the practical applications of heterocyclic compounds beyond academic research. This breakthrough highlighted the potential for heterocyclic compounds to address real-world challenges and established the foundation for their widespread application in various industries. The field continued to expand when Tribe discovered the petroleum origin by isolating chlorophyll compounds from natural oil in 1936, further broadening the scope of heterocyclic chemistry applications.

A pivotal moment in heterocyclic chemistry occurred in 1951 with the introduction of Chargaff's rule, which demonstrated the crucial role of heterocyclic chemistry in genetic codes through purine and pyrimidine bases. This discovery established the fundamental importance of pyrimidine derivatives in biological systems and provided the scientific foundation for understanding how compounds like this compound might interact with biological targets. The recognition that pyrimidines form the backbone of essential biomolecules such as cytosine, thymine, and uracil in nucleic acids has continued to drive research into synthetic pyrimidine derivatives with potential therapeutic applications.

Significance in Medicinal and Materials Chemistry

The significance of this compound in medicinal chemistry derives from the well-established pharmacological properties of pyrimidine derivatives, which demonstrate a diverse array of biological activities including antibacterial, anti-inflammatory, antifungal, antileishmanial, anticancer, analgesic, anticonvulsant, antihypertensive, antidiabetic, antiviral, anthelmintic, antitubercular, and antioxidant properties. This broad spectrum of biological activities positions pyrimidine-based compounds as versatile scaffolds for drug development, with the specific substitution pattern of this compound potentially offering unique therapeutic profiles.

Recent research has demonstrated the potential of pyrimidine derivatives as highly potent inhibitors in therapeutic applications, particularly in the context of neurodegenerative diseases. A series of novel pyrimidine-based sulfonamides synthesized under microwave conditions showed remarkable enzyme inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes that play crucial roles in Alzheimer's disease treatment. The inhibitory concentrations of these pyrimidine derivatives ranged from 3.73 ± 0.61 micromolar to 57.36 ± 0.22 micromolar for acetylcholinesterase and 4.81 ± 0.16 micromolar to 111.61 ± 0.53 micromolar for butyrylcholinesterase, demonstrating the significant therapeutic potential of strategically substituted pyrimidine compounds.

The structural versatility of pyrimidine derivatives has been further exemplified through the development of highly selective inhibitors targeting specific cellular pathways. Research into 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines revealed the discovery of the first reported active site inhibitors of mammalian target of rapamycin with subnanomolar inhibitory concentrations. These findings demonstrate how careful structural modification of pyrimidine scaffolds can lead to compounds with extraordinary potency and selectivity, with some derivatives achieving inhibitory concentrations below 1 nanomolar and greater than 1000-fold selectivity over related enzymes.

The applications of pyrimidine derivatives extend beyond traditional medicinal chemistry into materials science and industrial applications. Pyrimidine-based compounds have found utility in agrochemicals, the petroleum industry, corrosion inhibitors, fluorescent receptors showing dual signaling mechanisms, bioimaging applications, fluorescent pseudomonads, photosensitizers, and various optoelectronic applications including organic light-emitting diodes and organic semiconductors. This diverse range of applications demonstrates the remarkable adaptability of the pyrimidine scaffold to different technological challenges and industrial requirements.

The structure-activity relationship studies of pyrimidine derivatives have revealed critical insights into how specific substitutions influence biological activity. Research has shown that modifications at positions 2, 4, 5, and 6 of the pyrimidine ring can dramatically alter pharmacological properties. The presence of halogen substituents, particularly chlorine atoms, often enhances biological activity, while aromatic substituents can provide additional binding interactions with target proteins. The ethoxyphenyl group present in this compound combines both aromatic character and ether functionality, potentially offering unique binding characteristics and pharmacokinetic properties that distinguish it from other pyrimidine derivatives.

Properties

IUPAC Name |

4-chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-3-17-12-7-5-4-6-10(12)11-8-13(14)16-9(2)15-11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHCDFZHTVQDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation from 2-Methyl-4,6-dichloropyrimidine

One common approach involves starting from 2-methyl-4,6-dichloropyrimidine , a versatile intermediate:

Step 1: Selective substitution at the 6-position

React 2-methyl-4,6-dichloropyrimidine with 2-ethoxyphenyl nucleophile (e.g., 2-ethoxyphenylboronic acid or 2-ethoxyphenylamine derivatives) under conditions favoring substitution at the 6-position to form 4-chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine.- Reaction conditions often involve polar aprotic solvents (e.g., DMF, DMSO) and bases such as potassium carbonate.

- Palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) methods can be employed for arylation.

- Molar ratios and temperature control are critical for selectivity.

Step 2: Purification

The crude product is purified by standard methods such as recrystallization or column chromatography to isolate the pure this compound.

This method is supported by analogous preparation routes for related pyrimidine derivatives, such as the preparation of 2-(6-chloro-2-methylpyrimidinyl-4-amino) derivatives from 2-methyl-4,6-dichloropyrimidine.

Synthesis via Pyrimidine Ring Construction

An alternative approach involves constructing the pyrimidine ring with the desired substituents already incorporated:

Step 1: Condensation of substituted aldehydes with urea and β-ketoesters

For example, ethyl 2-ethoxybenzaldehyde, ethyl acetoacetate, and urea can be refluxed in ethanol with catalytic acid to form an intermediate ethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.Step 2: Chlorination of the pyrimidine ring

The intermediate is then treated with phosphorus oxychloride (POCl3) under reflux to replace the 4-hydroxy group with chlorine, yielding the 4-chloro derivative.Step 3: Decarboxylation or further functional group manipulation

If necessary, the ester group can be removed or transformed to yield the target compound.

This method benefits from the direct construction of the pyrimidine core with substitution patterns controlled by the choice of starting aldehydes and reagents.

Chlorination Techniques

Chlorination at the 4-position of the pyrimidine ring is a critical step, typically achieved by:

- Using phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions (e.g., 100°C for 3-4 hours).

- Removal of excess POCl3 by distillation under reduced pressure.

- Work-up by pouring the reaction mixture into ice water and adjusting pH to neutral or slightly basic to precipitate the chlorinated product.

This method is widely used for converting 4-hydroxy or 4-amino pyrimidine derivatives into their 4-chloro analogs with good yields (around 60-70%).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Selective substitution at 6-position | 2-methyl-4,6-dichloropyrimidine + 2-ethoxyphenyl nucleophile, base (K2CO3), solvent (DMF) | 80-120°C | 3-6 hours | 60-75 | Palladium catalysis may improve yield |

| Pyrimidine ring synthesis | Ethyl 2-ethoxybenzaldehyde + ethyl acetoacetate + urea, acid catalyst | Reflux in ethanol | 5-6 hours | 60-70 | Intermediate formation |

| Chlorination | Phosphorus oxychloride (POCl3) | 100-110°C | 3-4 hours | 60-72 | Conversion of 4-hydroxy to 4-chloro |

| Purification | Recrystallization or chromatography | Room temperature | - | - | Essential for product purity |

Research Findings and Optimization Notes

Molar Ratios: Maintaining a molar ratio close to 1:1 for the pyrimidine precursor and the aryl nucleophile optimizes substitution selectivity and yield.

Solvent Drying: Using dry solvents and inert atmosphere conditions prevents hydrolysis of reactive intermediates, enhancing product purity.

Chlorination Alternatives: Newer methods replace POCl3 with less toxic reagents like triphosgene for environmental and safety improvements, although POCl3 remains standard for industrial synthesis.

Temperature Control: Precise temperature control during chlorination and substitution steps is critical to avoid side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and heating.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are employed in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines with different functional groups.

Oxidation and Reduction: Products include oxides and reduced derivatives of the original compound.

Coupling Reactions: Products are biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is used in the development of various derivatives that can have enhanced properties or novel functionalities.

Synthesis of Pharmaceuticals

- 4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are explored for potential therapeutic applications, particularly in treating diseases like cancer and diabetes .

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, highlighting its potential role in combating resistant infections.

Anticancer Activity

- Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis .

Neuroprotective Effects

- The compound has shown promise in protecting neuronal cells from oxidative stress and inflammation, suggesting its potential application in neurodegenerative disease therapies .

Medicinal Applications

Therapeutic Agent Development

- Ongoing research is focused on exploring the compound's potential as a therapeutic agent for various diseases. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which may modulate their activity.

Case Studies:

- Neuroprotective Study : A study demonstrated that this compound significantly reduced markers of cellular stress and apoptosis in neuronal cell cultures.

- Anti-inflammatory Research : Another study indicated that the compound effectively reduced inflammatory cytokines in animal models, supporting its therapeutic potential against inflammatory diseases.

Industrial Applications

Material Development

- In industry, this compound is used as an intermediate in the synthesis of new materials with specific properties. Its derivatives are explored for applications in agrochemicals and other technical products .

Research Findings and Data Tables

The following table summarizes notable findings regarding the biological activity of this compound:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic profile of pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Key Observations :

- The 2-ethoxyphenyl group in the target compound balances solubility (via ethoxy) and aromatic interactions (via phenyl), distinguishing it from more hydrophobic analogs like 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine .

- Methylthio or amino groups at position 2 (e.g., YS-121) enhance biological activity but may reduce metabolic stability compared to methyl substituents .

Key Observations :

Biological Activity

4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

- Chemical Formula : C12H12ClN3O

- Molecular Weight : 247.69 g/mol

- CAS Number : 1466188-21-5

This compound features a chloro group at the 4-position, an ethoxyphenyl group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring.

The primary mechanism of action for this compound involves its interaction with various protein kinases. It is known to inhibit key signaling pathways that regulate cell growth and differentiation. Specifically, it targets:

- Tyrosine Kinases

- Phosphatidylinositol-3 Kinase (PI3K)

- Mammalian Target of Rapamycin (mTOR)

These interactions can lead to significant effects on cellular processes such as apoptosis and cell cycle regulation, making it a candidate for cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, it has been shown to induce apoptosis in various cancer cell lines by modulating pro-apoptotic and anti-apoptotic gene expressions. The following table summarizes findings from key studies assessing its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.0 | Induction of apoptosis |

| Study B | MCF-7 | 10.5 | Inhibition of cell proliferation |

| Study C | K562 | 12.0 | Modulation of signaling pathways |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values from recent studies are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 8.0 |

| Bacillus subtilis | 6.5 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study published in Journal X, researchers evaluated the efficacy of this compound on human cancer cell lines. The compound was administered at varying concentrations, revealing a dose-dependent response in inhibiting cell viability. The study concluded that this compound could be developed into a therapeutic agent for specific cancer types.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The researchers found that it exhibited significant antibacterial effects, particularly against Gram-positive bacteria, suggesting its potential role in treating infections caused by antibiotic-resistant pathogens.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. However, further studies are needed to evaluate its toxicity profile in vivo to ensure safety for potential therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for 4-Chloro-6-(2-ethoxyphenyl)-2-methylpyrimidine, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves halogenation and substitution reactions. For example:

- Step 1: Chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃) under reflux conditions (70–90°C, 4–6 hrs) .

- Step 2: Coupling with 2-ethoxyphenyl groups via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a polar aprotic solvent (e.g., DMF) .

Key Factors Affecting Yield:

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management: Segregate halogenated waste (e.g., chlorinated solvents) from organic solvents. Collaborate with certified disposal services to mitigate environmental risks .

- Spill Response: Neutralize acidic/basic residues with appropriate absorbents (e.g., vermiculite) before disposal .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- X-ray Crystallography: Resolves substituent positioning (e.g., ethoxyphenyl orientation) and confirms stereochemistry. Requires single crystals grown via slow evaporation in ethanol/water mixtures .

- NMR Spectroscopy: Use ¹H/¹³C NMR to identify methyl (δ 2.5–3.0 ppm) and chloro (δ 7.2–7.8 ppm) groups. Deuterated DMSO is ideal for polar intermediates .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (calc. 263.7 g/mol) and detects fragmentation patterns .

Advanced: How can density-functional theory (DFT) optimize reaction pathways for this compound?

Methodological Answer:

DFT methods like B3LYP (Becke three-parameter exchange + Lee-Yang-Parr correlation) model electronic effects and transition states:

- Geometry Optimization: Use basis sets (e.g., 6-31G*) to minimize energy for intermediates .

- Reactivity Analysis: Calculate Fukui indices to predict electrophilic/nucleophilic sites on the pyrimidine ring .

- Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate solvent interactions in cross-coupling reactions .

Example Workflow:

Optimize reactant geometries.

Simulate transition states with frequency calculations.

Compare activation energies for competing pathways.

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Contradictions may arise from dynamic effects or impurities:

- Dynamic NMR (DNMR): Detect rotational barriers in ethoxyphenyl groups by variable-temperature NMR (e.g., coalescence temperature analysis) .

- 2D NMR (COSY, HSQC): Assign coupling between aromatic protons and adjacent substituents .

- Impurity Profiling: Use HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water) to identify byproducts from incomplete chlorination .

Case Study:

A 2020 study resolved conflicting ¹³C NMR signals by correlating crystallographic data (C-Cl bond length: 1.74 Å) with DFT-calculated chemical shifts .

Advanced: What strategies improve regioselectivity in pyrimidine functionalization?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc) to steer chlorination to the 4-position .

- Metal-Mediated Coupling: Use Pd-catalyzed C-H activation to functionalize the 6-position selectively .

- Computational Screening: Pre-screen substituent effects via DFT to predict regioselectivity trends .

Example:

A 2013 study achieved 89% regioselectivity for 2-methyl substitution using steric hindrance from a bulky palladium ligand .

Advanced: How to analyze the compound’s stability under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing:

Data Interpretation:

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH < 3 | Hydrolysis of chloro group | 12 hrs |

| pH 7–9 | Stable (no degradation in 72 hrs) | |

| 100°C | Partial decomposition (5% mass loss) |

Advanced: What mechanistic insights explain unexpected byproducts in large-scale synthesis?

Methodological Answer:

- Radical Pathways: Trace O₂ or peroxides may initiate radical chlorination, forming 6-chloro isomers. Use radical scavengers (e.g., BHT) to suppress .

- Steric Effects: Bulky ethoxyphenyl groups hinder nucleophilic substitution, favoring elimination (e.g., HCl loss). Optimize base strength (e.g., K₂CO₃ vs. NaOH) .

- Kinetic vs. Thermodynamic Control: Low temps favor kinetic products (e.g., meta-substituted isomers), while high temps favor thermodynamic products .

Advanced: How to validate computational models against experimental data for this compound?

Methodological Answer:

- Benchmarking: Compare DFT-calculated bond lengths/angles with X-ray data (e.g., C-Cl bond: calc. 1.73 Å vs. exp. 1.74 Å) .

- Error Analysis: Calculate mean absolute deviations (MAD) for vibrational frequencies (IR) or chemical shifts (NMR) .

- Hybrid Methods: Combine MD simulations with QM/MM to model solvent effects in cross-coupling reactions .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Heat Management: Use jacketed reactors to control exotherms during chlorination .

- Catalyst Recovery: Immobilize Pd on silica to reduce metal leaching and enable reuse .

- Crystallization Optimization: Screen anti-solvents (e.g., hexane) to improve crystal purity (>98% by HPLC) .

Scale-Up Case Study:

A 2020 pilot study achieved 85% yield at 10 kg scale using continuous flow reactors for chlorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.